1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride
CAS No.: 1421529-59-0
Cat. No.: VC4138581
Molecular Formula: C16H25Cl2FN2O
Molecular Weight: 351.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421529-59-0 |
|---|---|
| Molecular Formula | C16H25Cl2FN2O |
| Molecular Weight | 351.29 |
| IUPAC Name | 1-cyclopropyl-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C16H23FN2O.2ClH/c17-15-4-2-1-3-14(15)11-18-7-9-19(10-8-18)12-16(20)13-5-6-13;;/h1-4,13,16,20H,5-12H2;2*1H |
| Standard InChI Key | LLBCXNJSPDBVJQ-UHFFFAOYSA-N |
| SMILES | C1CC1C(CN2CCN(CC2)CC3=CC=CC=C3F)O.Cl.Cl |
Introduction
Structural Features:
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The compound contains:
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A cyclopropyl group attached to an ethanol backbone.
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A piperazine ring substituted with a 2-fluorobenzyl moiety.
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The dihydrochloride salt form enhances solubility and stability for biological applications.
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Synthesis
The synthesis of 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride typically involves multi-step organic reactions. Key steps include:
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Formation of the Piperazine Derivative:
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A piperazine derivative is functionalized with a 2-fluorobenzyl group through alkylation reactions using reagents like benzyl halides under basic conditions.
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Incorporation of the Cyclopropyl-Ethanol Moiety:
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The cyclopropyl group is introduced via cyclopropanation reactions, often involving diazo compounds or cyclopropane precursors.
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Salt Formation:
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The free base is converted into its dihydrochloride form by treatment with hydrochloric acid to enhance water solubility.
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Example Reaction Scheme:
Research Findings and Data
While specific research on this compound is sparse, related derivatives provide insights into its potential:
Table: Comparison of Related Piperazine Derivatives
| Compound | Target Activity | IC50/EC50 Values |
|---|---|---|
| Fluorinated Piperazines | CNS Receptor Modulation | IC50: ~10–50 μM |
| Cyclopropane-containing Compounds | Antiviral/Antimicrobial | EC50: ~20–100 μM |
| Benzyl-substituted Piperazines | Broad-spectrum Antimicrobial | MIC: ~5–25 μg/mL |
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